molecular formula C12H10N4 B1518875 5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine CAS No. 1082159-77-0

5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine

Número de catálogo: B1518875
Número CAS: 1082159-77-0
Peso molecular: 210.23 g/mol
Clave InChI: VIGYZEIIHKKPLU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine (CAS 1082159-77-0) is a high-purity heterocyclic compound featuring a benzimidazole core linked to an aminopyridine moiety. This molecular architecture is of significant interest in medicinal chemistry and materials science. The compound is supplied with a documented purity of 97% . Benzimidazole derivatives are privileged scaffolds in drug discovery due to their diverse biological activities. This specific compound serves as a key synthetic intermediate for developing novel therapeutic agents. Research indicates that structurally related benzimidazole-pyridine hybrids demonstrate potent anticancer activity , with promising in vitro cytotoxicity against various human cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT116) . The mechanism of action for such hybrids often involves kinase inhibition or interference with cellular proliferation pathways. Beyond biomedical applications, the conjugated system of this amine-functionalized compound makes it a candidate for investigation in materials science . Benzimidazole-containing molecules are studied for their photophysical properties and potential applications in organic electronics and as fluorescent sensors . Researchers can utilize this chemical building block to develop new molecular frameworks for catalytic applications or functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions in a controlled laboratory setting.

Propiedades

IUPAC Name

5-(1H-benzimidazol-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-9-5-8(6-14-7-9)12-15-10-3-1-2-4-11(10)16-12/h1-7H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGYZEIIHKKPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CN=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Derivatives of this compound are being explored for their therapeutic potential in treating various diseases. Industry: The compound is used in the development of new materials and catalysts.

Mecanismo De Acción

The mechanism by which 5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. The exact mechanism can vary depending on the specific application and derivative.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituents and linker groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents/Linkers Key Properties/Activity Reference
5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine Pyridin-3-amine linked to benzimidazole Potential kinase inhibition; moderate solubility
N-(1H-Benzo[d]imidazol-2-yl)-3,5-dichlorobenzamide 3,5-Dichloro benzamide linker High potency (IC₅₀ = 6.4 μM) but low cell viability
5-((1H-Benzo[d]imidazol-2-yl)amino)picolinamide (2c) Amide-linked pyridine and benzimidazole Improved binding to kinetic proteins; melting point 210.6°C
3-[5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol CF₃ group on benzimidazole; propanol linker Enhanced lipophilicity; metabolic stability
(E)-3-(1H-Benzo[d]imidazol-2-yl)acrylic acid Acrylic acid linker Conformationally restricted; targets Pin1 phosphatase

Physicochemical Properties

  • Lipophilicity: Trifluoromethyl-substituted analogs (e.g., 3-[5-(CF₃)-benzimidazol-2-yl]propan-1-ol ) exhibit higher logP values, favoring membrane permeability but risking metabolic instability, whereas the target compound’s simpler structure may offer a balanced profile .

Actividad Biológica

5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological properties of this compound, summarizing key findings from various studies, including anticancer effects, antimicrobial activity, and mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₀N₄ and is characterized by the presence of a benzimidazole moiety attached to a pyridine ring. This structural configuration is crucial for its biological activity, as it allows for interactions with various biological targets.

Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit potent anticancer properties. A study focused on similar compounds found that they induce apoptosis in cancer cells through several mechanisms:

  • Inhibition of Tubulin Polymerization : Compounds related to this compound were shown to inhibit tubulin polymerization, leading to disrupted microtubule organization in cancer cells. For instance, specific derivatives demonstrated IC₅₀ values for tubulin inhibition ranging from 1.45 to 1.60 μM, comparable to known antimitotic agents like nocodazole .
  • Cell Cycle Arrest : These compounds caused cell cycle arrest at the G2/M phase, which is critical for halting cancer cell proliferation .

Case Studies

A series of benzimidazole derivatives were tested against various human cancer cell lines including prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) cancers. Notably, certain derivatives exhibited significant cytotoxicity with IC₅₀ values as low as 0.54 μM against DU-145 cells .

Antimicrobial Activity

This compound and its derivatives have also been evaluated for their antimicrobial properties. Studies indicate:

  • Broad Spectrum Antimicrobial Activity : Compounds related to this scaffold showed activity against both Gram-positive and Gram-negative bacteria. For example, a study reported Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Comparative Efficacy

The antimicrobial efficacy of benzimidazole derivatives has been compared with standard antibiotics. Some derivatives demonstrated superior activity against resistant strains like MRSA, indicating their potential as new therapeutic agents .

Summary of Biological Activities

Activity TypeObservations
Anticancer - Induces apoptosis via tubulin inhibition.
- Significant cytotoxicity (IC₅₀: 0.54 μM).
Antimicrobial - Effective against Gram-positive and Gram-negative bacteria.
- MICs between 1 - 16 µg/mL.

Métodos De Preparación

Synthetic Strategies Overview

The preparation of 5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine generally involves:

  • Construction of the benzimidazole core.
  • Functionalization or coupling with a pyridin-3-amine moiety.
  • Use of catalytic or multi-component reaction methods to efficiently assemble the target molecule.

Multi-Step Synthesis via Benzimidazole Derivatives

A notable approach involves preparing benzimidazole derivatives followed by amination or coupling with pyridine derivatives:

  • Starting Materials : 2-aminobenzimidazole or substituted benzimidazoles and pyridine derivatives bearing reactive groups (e.g., halides or nitriles).
  • Key Reaction Types : Nucleophilic substitution, condensation, and amination.

For example, a patent discloses preparation of benzimidazole derivatives involving treatment of cyanophenyl amino methyl benzimidazole intermediates with ammonia sources and Lewis acids (e.g., calcium chloride dihydrate) in alcoholic solvents to convert nitrile groups to amidines or amines, which could be adapted for preparing pyridin-3-amine linked benzimidazoles.

Pseudo Three-Component Reaction (3CR) Methodology

A highly efficient and rapid synthetic protocol for benzoimidazo-pyridine derivatives involves a pseudo three-component reaction:

  • Reactants : 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, dialdehydes, and amines.
  • Conditions : Ethanol solvent, trimethylamine as base, room temperature or mild heating.
  • Mechanism : Initial Knoevenagel condensation between 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and dialdehyde forms an intermediate, which undergoes Michael addition and intramolecular nucleophilic cyclization to form the fused benzimidazo-pyridine scaffold.
  • Yields : Good to excellent (80-89% reported).
  • Advantages : One-pot, operational simplicity, scaffold diversity, and rapid access to functionalized derivatives.

This method is adaptable for synthesizing this compound analogs by selecting appropriate pyridine-containing aldehydes or amines.

Catalytic Ritter-Type Synthesis for Imidazo[1,5-a]pyridines

Though focused on imidazo[1,5-a]pyridines, a related heterocyclic system, this method offers insight into catalytic strategies potentially applicable to benzimidazole-pyridine compounds:

  • Catalysts : Bismuth(III) trifluoromethanesulfonate combined with para-toluenesulfonic acid hydrate.
  • Process : Conversion of benzylic alcohols to benzylic cations, followed by reaction with nitriles (e.g., acetonitrile) to form imidazo-pyridine rings.
  • Conditions : Sealed tube, 150°C, overnight.
  • Purification : Silica gel chromatography.
  • Yields : Moderate to excellent.

This catalytic approach highlights the utility of Lewis acid catalysis and acid co-catalysts for ring formation and could inspire analogous methods for this compound synthesis.

Data Table: Comparative Summary of Preparation Methods

Methodology Key Reactants Conditions Catalysts/Additives Yield Range (%) Notes
Multi-step benzimidazole derivatization Cyanophenyl amino methyl benzimidazole, ammonia sources Alcoholic solvents, 0 to 35°C Lewis acids (CaCl2, AlCl3, BF3) Not specified Conversion of nitriles to amidines/amines
Pseudo three-component reaction (3CR) 2-(1H-Benzo[d]imidazol-2-yl)acetonitrile, dialdehydes, amines EtOH, room temp to mild heating Base (trimethylamine) 80-89 One-pot, rapid, scaffold diversity
Catalytic Ritter-type synthesis Benzylic alcohols, nitriles DCE solvent, 150°C, sealed tube Bi(OTf)3, p-TsOH·H2O Moderate-excellent Lewis acid catalysis for ring formation

Detailed Research Findings and Notes

  • Lewis Acid Catalysis : The use of Lewis acids such as calcium chloride dihydrate facilitates the conversion of cyano groups to amidines, a key step in preparing benzimidazole derivatives that can be further functionalized to pyridin-3-amine analogs.

  • Solvent Effects : Alcoholic solvents (ethanol, methanol) and chloro solvents are preferred for their ability to dissolve reactants and stabilize intermediates during amination and cyclization steps.

  • Temperature Control : Low to moderate temperatures (-15 to 35°C) are often employed during sensitive gas-phase reactions (e.g., HCl gas purging) to control reaction rates and avoid decomposition.

  • Multi-component Reaction Efficiency : The pseudo three-component reaction reduces the need for isolating intermediates, enhancing overall efficiency and yield while allowing structural diversity through choice of aldehydes and amines.

  • Catalyst Loading and Reaction Time : In catalytic Ritter-type reactions, low catalyst loading (5 mol%) and overnight reaction times balance reactivity and product purity.

Q & A

What are the common synthetic routes for preparing 5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine, and how can reaction conditions be optimized for higher yields?

Answer:
The compound is typically synthesized via condensation reactions between benzimidazole precursors and pyridine derivatives. For example:

  • Copper-catalyzed coupling : Adapting methods from multi-component reactions (e.g., using 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes with CuI catalysis) can yield structurally analogous N-sulfonylacetamidines .
  • Schiff base formation : Reacting substituted benzimidazoles with aldehyde derivatives in solvents like DMF or ethanol under reflux or room-temperature conditions .
    Optimization strategies : Adjusting stoichiometry, solvent polarity (ethanol for precipitation), and reaction time (e.g., 8–10 hours for dihydropyrimidin-2-amine derivatives) improves yields. Catalyst screening (e.g., CuI vs. other metals) and temperature control (reflux vs. RT) are critical .

How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Answer:

  • Spectroscopic techniques :
    • NMR (1H/13C) : Confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks.
    • IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for amines).
    • Mass spectrometry : Validates molecular weight (e.g., via ESI-MS).
  • Purity assessment : HPLC or TLC (using silica gel plates) ensures homogeneity. For derivatives, X-ray crystallography resolves stereochemical ambiguities .

What strategies are effective in analyzing contradictory biological activity data for derivatives of this compound?

Answer:
Contradictions often arise from assay variability or substituent effects. Methodological approaches include:

  • Cross-validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, electron-withdrawing groups (F, Cl) enhance potency but may reduce cell viability, requiring balanced SAR analysis .
  • Meta-analysis : Compare substituent positions (para vs. meta) and computational docking (e.g., targeting mGluR5 or uPAR) to rationalize discrepancies .

How does the electronic nature of substituents on the benzimidazole ring influence binding affinity?

Answer:

  • Electron-withdrawing groups (EWGs) : Para-substituted CF₃, NO₂, or Cl increase potency by enhancing H-bonding and π-π interactions (e.g., mGluR5 inhibitors with IC₅₀ ~6.4 μM) .
  • Electron-donating groups (EDGs) : Methoxy groups reduce activity due to unfavorable electronic effects. QSAR models predict substituent contributions to binding .

What challenges arise in scaling up synthesis for preclinical studies, and how are they mitigated?

Answer:

  • Exothermic reactions : Use flow chemistry for controlled temperature.
  • Purification : Optimize recrystallization (water/ethanol mixtures) .
  • Solvent systems : Replace DMF with ethanol for scalability. Process analytical technology (PAT) monitors critical parameters in real-time .

How can computational methods improve pharmacokinetic properties of derivatives?

Answer:

  • Molecular docking : Predicts binding modes (e.g., urokinase receptor targeting) .
  • ADMET modeling : Forecasts absorption (logP), solubility, and toxicity. Hydrophilic modifications (e.g., sulfamoyl groups) improve bioavailability .

What analytical techniques resolve stereochemical uncertainties in derivatives?

Answer:

  • Chiral HPLC/SFC : Separates enantiomers.
  • NOESY NMR/X-ray crystallography : Assigns spatial configurations definitively (e.g., dimaleate patent derivatives) .

How are solubility issues addressed during in vitro assays?

Answer:

  • Co-solvents : DMSO or cyclodextrin inclusion complexes.
  • Structural modifications : Introduce hydrophilic groups (e.g., dimethylamino) without sacrificing potency .
  • Pre-formulation studies : DSC/PXRD assess polymorph stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.